(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone
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Overview
Description
The compound (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone is a complex organic molecule that features a combination of fluorine, methyl, methylsulfonyl, imino, pyridinyl, and benzoxazepinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the pyridinyl and imino groups. The final steps involve the addition of the fluorine, methyl, and methylsulfonyl groups under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the imino group can produce amines.
Scientific Research Applications
(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone include:
- (3-chloro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone
- (3-bromo-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H22FN3O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone |
InChI |
InChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12,16,25H,9-10,13H2,1-2H3 |
InChI Key |
MYKDYHDYWUSVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4C=CC(=N)N=C4 |
Origin of Product |
United States |
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